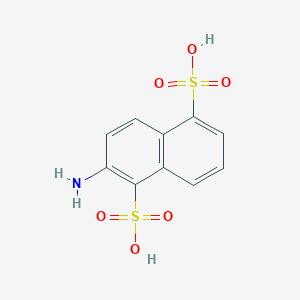

2-Amino-1,5-naphthalenedisulfonic acid

Descripción

Research Significance and Context of 2-Amino-1,5-naphthalenedisulfonic Acid

The primary significance of this compound in academic and industrial research lies in its role as a vital intermediate, particularly in the synthesis of dyes and pigments. ontosight.aiguidechem.com It serves as a diazo component in the production of a variety of acid, direct, and reactive azo dyes. ontosight.aichemicalbook.com Its chemical structure allows it to produce more bathochromic (deeper color) shades in orange and red reactive dyes compared to its precursor, Tobias acid. chemicalbook.com This property makes it a valuable component for achieving specific, vibrant color profiles in textile applications. ontosight.ai

Beyond traditional dye synthesis, its research applications have expanded into the field of materials science. A notable example is its use in the preparation of supramolecular, UV-absorbing materials. guidechem.com Researchers have successfully intercalated this compound into layered double hydroxides (LDHs) to create a novel composite material, abbreviated as ZnAl-NADA-LDHs. guidechem.comgoogle.com This material demonstrates excellent ultraviolet absorption capabilities, absorbing over 80% of UV light in the 230-400nm range, and exhibits high thermal stability. guidechem.comgoogle.com Such properties make it a promising light stabilizer for polymeric materials like polypropylene. guidechem.com

Furthermore, the compound is utilized in the synthesis of specific organic pigments, such as C.I. Pigment Red 49:1. guidechem.com In analytical chemistry, it has been employed as an organic compound to measure the redox potential of wastewater and in chromatographic science for the determination of amines. cymitquimica.com

Historical Perspectives on Naphthalenedisulfonic Acid Research

The study of this compound is built upon the foundational research into naphthalenesulfonic acids that began in the late 19th century. The sulfonation of naphthalene (B1677914) was a key process in the development of the synthetic dye industry. wikipedia.orgwikipedia.org Researchers discovered that by reacting naphthalene with sulfuric acid or oleum, they could introduce one or more sulfonic acid groups onto the naphthalene ring. wikipedia.orggoogle.com

The position of these groups was found to be highly dependent on reaction conditions such as temperature. For example, sulfonation at lower temperatures tends to produce naphthalene-1-sulfonic acid, while higher temperatures favor the formation of the more stable naphthalene-2-sulfonic acid isomer. wikipedia.orgwikipedia.orggoogleapis.com Further sulfonation leads to various naphthalenedisulfonic and trisulfonic acids. wikipedia.org This ability to control the isomeric composition of the products was a critical breakthrough, as different isomers served as precursors to distinct classes of dyes and intermediates. google.com These early investigations into controlling sulfonation reactions laid the essential groundwork for the synthesis of more complex derivatives, including the aminonaphthalenedisulfonic acids like the title compound, which are typically prepared by the sulfonation of an aminonaphthalene (like Tobias acid) or the amination of a hydroxynaphthalenesulfonic acid. guidechem.comnih.govwikipedia.org

Current Research Landscape and Future Directions for this compound Studies

The current research landscape for this compound and its derivatives is focused on process optimization, the development of advanced materials, and exploring novel applications.

One significant area of research is the improvement of synthesis and purification methods to meet modern industrial and environmental standards. Studies have focused on developing processes to produce high-purity, salt-free this compound. google.comgoogle.com These methods aim for milder reaction conditions, lower temperatures, high conversion rates and selectivity, and the recycling of acid filtrate and off-gases to minimize environmental pollution. google.com The use of microchannel reactors for continuous coupling reactions in dye synthesis, such as for C.I. Reactive Red 195, represents another frontier, offering better control and stability over traditional batch processes. guidechem.com

In materials science, the creation of functional materials like the ZnAl-NADA-LDHs UV absorber showcases a key research direction. guidechem.comgoogle.com The detailed characteristics of this material highlight the potential for designing advanced composites with tailored properties.

Future research is likely to expand into new functional areas. Inspired by recent spectroscopic and computational studies on related aminonaphthalenesulfonic acids, future work may involve a deeper investigation of the electronic and photophysical properties of this compound. spectroscopyonline.com Techniques such as Density Functional Theory (DFT) could be used to calculate properties like the HOMO-LUMO energy gap and molecular electrostatic potential, which are crucial for understanding reactivity and designing new applications in electronics or as fluorescent probes. spectroscopyonline.comresearchgate.net Furthermore, molecular docking studies, which have been used to explore the potential biological activity of similar compounds, could open avenues for investigating derivatives of this compound in biochemical and pharmaceutical research. spectroscopyonline.comnih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-aminonaphthalene-1,5-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6S2/c11-8-5-4-6-7(10(8)19(15,16)17)2-1-3-9(6)18(12,13)14/h1-5H,11H2,(H,12,13,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIKCRUPEVOINQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2S(=O)(=O)O)N)C(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045040 | |

| Record name | 2-Aminonaphthalene-1,5-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-62-4, 19532-03-7 | |

| Record name | 2-Amino-1,5-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1,5-naphthalenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1,5-naphthalenedisulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminonaphthalene-1,5-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminonaphthalene-1,5-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium hydrogen 2-aminonaphthalene-1,5-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1,5-NAPHTHALENEDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F5J76WY2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2 Amino 1,5 Naphthalenedisulfonic Acid

Advanced Synthesis Protocols for 2-Amino-1,5-naphthalenedisulfonic Acid

This compound, also known as Sulpho Tobias Acid, is a significant intermediate in the synthesis of azo reactive dyes. chemicalbook.com Its production primarily involves the sulfonation of 2-naphthylamine-1-sulfonic acid (Tobias acid). guidechem.comgoogle.com

The standard industrial preparation of this compound involves the sulfonation of Tobias acid using fuming sulfuric acid (oleum). guidechem.comgoogle.com The reaction parameters are critical for maximizing yield and purity while minimizing the formation of byproducts. The process typically involves reacting Tobias acid with oleum where the concentration of sulfur trioxide (SO₃) ranges from 15% to 30% by weight. guidechem.comgoogle.com

The reaction temperature is a key parameter that is carefully controlled. One method specifies carrying out the sulfonation at room temperature, for instance at 20°C. guidechem.com Another optimized protocol suggests a temperature range of 5°C to 55°C. google.comgoogle.com Lowering the reaction temperature can lead to milder reaction conditions and the generation of fewer byproducts, which contributes to higher conversion rates and selectivity. google.com The ratio of reactants is also a crucial factor; for example, a weight ratio of Tobias acid to 20% oleum of 1:5 has been used, with the reaction proceeding for 2.5 hours after the addition of the acid. google.com

The resulting sulfonation mixture contains the desired this compound along with isomers such as 2-naphthylamine-1,6-disulfonic acid and 2-naphthylamine-1,7-disulfonic acid, as well as residual sulfuric acid. guidechem.com Further sulfonation of the product under more strenuous conditions (e.g., 40% oleum at 100°C) can lead to the formation of 2-aminonaphthalene-1,5,7-trisulfonic acid. chemicalbook.com

Interactive Table: Optimized Sulfonation Reaction Parameters Below is an interactive table summarizing various parameters for the sulfonation of Tobias acid.

| Parameter | Value Range | Source |

| Starting Material | 2-naphthylamine-1-sulfonic acid (Tobias acid) | guidechem.comgoogle.com |

| Sulfonating Agent | Fuming sulfuric acid (Oleum) | guidechem.com |

| SO₃ Content in Oleum | 15% - 30% by weight | guidechem.com |

| Reaction Temperature | 5°C - 55°C | google.comgoogle.com |

| Reactant Ratio (Tobias Acid:Oleum) | 1:1 to 1:10 by weight | google.com |

| Reaction Time | 2 - 2.5 hours | google.com |

While the direct synthesis of this compound starts from an aminated precursor (Tobias acid), amination reactions are fundamental in the broader synthesis of aminonaphthalenesulfonic acids. A notable example is the Bucherer reaction, which converts a hydroxyl group on the naphthalene (B1677914) ring into an amino group. wikipedia.orggoogle.com

For instance, Tobias acid itself can be prepared via a Bucherer reaction of 2-hydroxynaphthalene-1-sulfonic acid with ammonium salts. wikipedia.orggoogle.com This process involves several key steps:

Sulfonation: β-naphthol is sulfonated to produce 2-hydroxynaphthalene-1-sulfonic acid (oxy-Tobias acid). google.com

Neutralization: The reaction mixture is neutralized with ammonia to form the ammonium salt of oxy-Tobias acid. google.com

Amination (Bucherer Reaction): The ammonium salt is then heated with ammonia, which substitutes the hydroxyl group with an amino group to form the desired 2-aminonaphthalene-1-sulfonic acid (Tobias acid). google.com

This amination pathway highlights a versatile method for introducing amino functionalities onto the naphthalene core, which is a critical step in producing the precursors for compounds like this compound.

The purification of this compound from the sulfonation reaction mixture is essential to achieve the high purity required for its use in dye manufacturing. A common strategy involves the precipitation of the product from the reaction mixture by dilution under controlled conditions. guidechem.comgoogle.com

A patented process describes isolating the product by diluting the sulfonation mixture, which typically contains 15-35% of the desired product and 65-85% sulfuric acid, with water and/or dilute sulfuric acid. google.com The final sulfuric acid concentration is adjusted to between 20% and 80% at a temperature of 30°C to 80°C. This controlled dilution and precipitation yield a readily filterable product with a high purity of over 80% (calculated for the dry product). google.com

However, washing the precipitate with water or highly diluted sulfuric acid to remove residual acid can lead to significant yield losses due to the compound's solubility. guidechem.com To address this, salt-free preparation methods have been developed. These methods include steps such as refining the initial sulfonated liquid using adsorption columns before precipitation. google.comgoogle.com The purification can also be achieved by crystallizing the dipotassium salt of the acid from water. chemicalbook.com

Interactive Table: Purification Strategies This table outlines the key steps and conditions for purifying this compound.

| Strategy | Key Steps | Conditions | Outcome | Source |

| Precipitation by Dilution | Dilute reaction mixture with water/dilute H₂SO₄. | Final H₂SO₄ conc.: 20-80%; Temp: 30-80°C. | Readily filterable product; >80% purity. | google.com |

| Salt-Free Method | Refine sulfonated liquid via adsorption; acid eduction; centrifugation. | Temperature for acid eduction: -15°C to 70°C. | High purity, salt-free product. | google.comgoogle.com |

| Crystallization | Form the dipotassium salt and crystallize from water. | Standard crystallization procedures. | Purified dipotassium salt. | chemicalbook.com |

| Washing | Wash the precipitated acid with 50% sulfuric acid. | Cool to ~20°C before washing. | Displaces adhering parent acid. | guidechem.com |

Mechanistic Investigations of this compound Formation

The formation of this compound from Tobias acid is an electrophilic aromatic substitution reaction. In this reaction, sulfur trioxide (SO₃), the electrophile present in oleum, attacks the electron-rich naphthalene ring of Tobias acid. The existing substituents on the Tobias acid molecule—an amino group (-NH₂) at the C2 position and a sulfonic acid group (-SO₃H) at the C1 position—direct the position of the incoming electrophile.

The amino group is a powerful activating group and an ortho-, para-director. The sulfonic acid group is a deactivating group and a meta-director. In the case of Tobias acid (2-aminonaphthalene-1-sulfonic acid), the incoming sulfonic acid group is directed primarily to the C5 position. This substitution pattern is influenced by the steric hindrance and electronic effects of the groups already present on the ring. The sulfonation at the C5 position leads to the formation of the thermodynamically stable product, this compound.

The reaction pathway can be understood as follows:

Generation of Electrophile: In fuming sulfuric acid (oleum), sulfur trioxide (SO₃) acts as the primary electrophile.

Electrophilic Attack: The SO₃ molecule attacks the naphthalene ring at the C5 position, which is activated by the amino group and is sterically accessible. This forms a resonance-stabilized carbocation intermediate known as a sigma complex.

Deprotonation: A base (such as HSO₄⁻) removes a proton from the C5 position, restoring the aromaticity of the ring and yielding the final product, this compound.

Under more forcing conditions, a subsequent sulfonation can occur at the C7 position to yield 2-aminonaphthalene-1,5,7-trisulfonic acid, indicating that the C5 and C7 positions are the most reactive sites for electrophilic attack after the initial sulfonation at C1. chemicalbook.com

Green Chemistry Approaches in this compound Synthesis

In recent years, principles of green chemistry have been applied to industrial chemical syntheses to reduce environmental impact and improve efficiency. For the production of this compound, several process improvements align with these principles.

A key development is a method for preparing a salt-free version of the acid, which is designed to be more suitable for industrial production while minimizing environmental pollution. google.com This approach incorporates several green chemistry aspects:

Milder Reaction Conditions: The sulfonation is carried out at lower temperatures (5°C–55°C), which reduces energy consumption and the formation of unwanted byproducts. google.com

High Conversion and Selectivity: The optimized conditions lead to a high conversion rate and selectivity, meaning more of the raw material is converted into the desired product, reducing waste. google.com

Waste Reduction and Recycling: The process includes steps for refining the acid filtrate and recovering sulfuric acid and SO₃ gas, allowing these materials to be recycled. This circular approach significantly reduces chemical waste and alleviates environmental pollution. google.com

Reduced Labor Intensity: The streamlined process also lowers labor intensity, contributing to a more efficient and sustainable manufacturing operation. google.com

By focusing on milder conditions, maximizing efficiency, and incorporating recycling loops for reagents and gases, these advanced synthetic protocols represent a significant step towards a greener and more sustainable production of this compound.

Chemical Reactivity and Derivatization of 2 Amino 1,5 Naphthalenedisulfonic Acid

Diazo Coupling Reactions of 2-Amino-1,5-naphthalenedisulfonic Acid

The primary amino group of this compound allows it to undergo diazotization, a fundamental process for the synthesis of azo dyes. nih.gov This two-step reaction involves the formation of a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich nucleophile. nih.gov

The first step, diazotization, involves treating the aromatic amine with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (e.g., 0°C). maxapress.comgoogle.com This reaction is rapid and highly exothermic, with the resulting diazonium salt being a highly reactive intermediate. nih.govmaxapress.com Due to the instability of most diazonium salts, they are typically prepared in an acidic medium and used immediately in the subsequent coupling reaction. nih.gov

In the second step, the diazonium salt is coupled with a suitable component, such as a phenol or another aromatic amine, in an electrophilic aromatic substitution reaction to form the azo dye. nih.gov The selectivity and efficiency of the coupling reaction can be controlled by parameters such as pH and temperature. google.com For instance, the diazotization of this compound can be carried out at 0°C and a pH not exceeding 1.5, followed by a coupling reaction at 20°C and a pH of 6.5. google.com

| Step | Reagents | Conditions | Intermediate/Product |

| Diazotization | This compound, Sodium nitrite, Hydrochloric acid | Temperature: 0°C, pH: < 1.5 | 1,5-Disulfo-2-naphthalene diazonium salt |

| Coupling | Diazonium salt suspension, N-maleinyl-H-acid | Temperature: 20°C, pH: 6.5 (maintained with soda solution) | Azo dye product |

This table summarizes the reaction conditions for a typical diazo coupling reaction involving this compound, based on a documented procedure. google.com

Nucleophilic and Electrophilic Substitution Patterns in this compound

The substitution pattern of this compound is dictated by the directing effects of its functional groups. The amino group (-NH₂) is an activating group that directs incoming electrophiles to the ortho and para positions. Conversely, the sulfonic acid groups (-SO₃H) are deactivating and meta-directing. The structure of the molecule undergoes several key substitution reactions.

Electrophilic Substitution:

Sulfonation: Further sulfonation of this compound with 40% oleum at 100°C results in the formation of 2-aminonaphthalene-1,5,7-trisulfonic acid. chemicalbook.com This indicates that the incoming sulfonic acid group is directed to the 7-position of the naphthalene (B1677914) ring.

Desulfonation: When heated with aqueous sulfuric acid, the compound undergoes desulfonation to yield 2-aminonaphthalene-5-sulfonic acid. chemicalbook.com This reaction demonstrates the relative lability of the sulfonic acid group at the 1-position.

Nucleophilic Substitution:

Alkali Fusion: Under conditions of alkali fusion, this compound is converted to 2-amino-5-hydroxynaphthalene-1-sulfonic acid. chemicalbook.com This represents a nucleophilic substitution where a hydroxyl group displaces a sulfonate group.

| Reaction Type | Reagents & Conditions | Position of Substitution/Reaction | Product |

| Electrophilic | 40% Oleum, 100°C | C7 | 2-Aminonaphthalene-1,5,7-trisulfonic acid |

| Electrophilic | Aqueous sulfuric acid, Heat | C1 (desulfonation) | 2-Aminonaphthalene-5-sulfonic acid |

| Nucleophilic | Alkali fusion | C5 (sulfonate replaced by hydroxyl) | 2-Amino-5-hydroxynaphthalene-1-sulfonic acid |

This table outlines key substitution reactions for this compound, highlighting the resulting products and reaction sites. chemicalbook.com

Synthesis and Characterization of Functionalized this compound Derivatives

This compound is a crucial diazo component for synthesizing a variety of azo reactive dyes, particularly those with orange and red shades. chemicalbook.comnbinno.com Its use often results in more bathochromic shades—deeper and richer colors—compared to dyes made with alternatives like Tobias acid. chemicalbook.comnbinno.com The presence of two sulfonic acid groups enhances water solubility and influences the electronic properties of the resulting dye molecule. nbinno.com

A range of reactive azo dyes are synthesized using this compound. The general method involves diazotizing the this compound and subsequently coupling the resulting diazonium salt with various coupling components, such as H-acid or its derivatives. google.com The characterization of these synthesized dyes is typically performed using spectroscopic methods, including FT-IR, UV-visible, ¹H NMR, and ¹³C NMR analyses, to confirm their chemical structures. researchgate.neticrc.ac.ir

| Dye Name/Type | Coupling Component | Application/Shade |

| C.I. Reactive Red 195 | H-acid and other components | Red reactive dye guidechem.com |

| Reactive Orange 84 | Not specified | Orange reactive dye chemicalbook.com |

| Reactive Red 239 | Not specified | Red reactive dye chemicalbook.com |

| Reactive Yellow 37 | Not specified | Yellow reactive dye chemicalbook.com |

| Reactive Orange 122 | Not specified | Orange reactive dye chemicalbook.com |

| Durazol Blue 2R (Trisazo Dye) | 1-Naphthylamine, then 1-Naphthylamine-7-sulfonic acid, then 6-Amino-4-hydroxynaphthalene-2-sulfonic acid | Blue direct dye |

This table lists some of the specific azo dyes derived from this compound and their respective coupling partners or classification.

The functional groups on this compound provide pathways for the synthesis of sulfonamide and amide derivatives.

Amide Derivatives: The primary amino group (-NH₂) can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form amide linkages. sphinxsai.comajchem-a.com Amide synthesis can be facilitated by coupling agents like dicyclohexylcarbodiimide (DCC). ajchem-a.com This reaction would attach a carbonyl-containing moiety to the nitrogen atom of the original amino group.

Sulfonamide Derivatives: The sulfonic acid groups (-SO₃H) can be converted into more reactive sulfonyl chlorides (-SO₂Cl) by reacting with reagents like thionyl chloride or phosphorus pentachloride. These sulfonyl chloride intermediates can then react with primary or secondary amines to yield sulfonamide derivatives. researchgate.netnih.gov This process creates a sulfur-nitrogen bond, linking the naphthalene core to an amine-containing fragment via the sulfonyl group.

The diazonium salt of this compound can be transformed into a quinone diazide derivative. chemicalbook.com Specifically, treatment of the diazo compound with alkaline hypochlorite leads to the formation of 2-diazo-1-hydroxynaphthalene-5-sulfonic acid. chemicalbook.com This class of compounds, also known as diazo-oxides, is characterized by a diazo group and a keto group on the naphthalene ring system.

Beyond azo dyes and amide derivatives, this compound serves as a precursor for other modified naphthalenic structures through various chemical reactions. These transformations alter the substitution pattern on the naphthalene ring, leading to different chemical properties and potential applications.

Key modified analogs include:

2-Aminonaphthalene-1,5,7-trisulfonic acid: Produced by the electrophilic addition of a third sulfonic acid group onto the naphthalene ring under strong sulfonating conditions. chemicalbook.com

2-Amino-5-hydroxynaphthalene-1-sulfonic acid: Formed via the nucleophilic substitution of the C5-sulfonic acid group with a hydroxyl group during alkali fusion. chemicalbook.com

2-Aminonaphthalene-5-sulfonic acid: Results from the selective removal of the C1-sulfonic acid group upon heating with aqueous sulfuric acid. chemicalbook.com

Spectroscopic and Computational Elucidations of 2 Amino 1,5 Naphthalenedisulfonic Acid and Its Derivatives

Advanced Vibrational Spectroscopy of 2-Amino-1,5-naphthalenedisulfonic Acid

Vibrational spectroscopy provides profound insights into the molecular structure of a compound by probing the vibrations of its chemical bonds. For this compound, techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy are instrumental in identifying its characteristic functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a spectrum that reveals its functional groups. The FT-IR spectrum of this compound, typically recorded using a KBr wafer technique, displays a series of absorption bands that correspond to the specific vibrational modes of its constituent bonds. nih.gov

The key functional groups—amino (-NH₂), sulfonic acid (-SO₃H), and the naphthalene (B1677914) aromatic ring—give rise to distinct peaks. The sulfonic acid group is characterized by strong and broad absorption bands corresponding to the O-H stretching, and symmetric and asymmetric stretching vibrations of the S=O bonds. The amino group exhibits characteristic N-H stretching vibrations. The aromatic naphthalene core is identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region.

A related compound, 2-amino-1-naphthalenesulfonic acid, shows spectral contamination from mineral oil mull around 2900 cm⁻¹, a common sample preparation artifact. nist.govnist.gov The analysis of this compound would similarly require careful sample preparation to avoid such interferences.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Sulfonic Acid (-SO₃H) | O-H Stretch | 2500 - 3300 (broad) |

| Sulfonic Acid (-SO₃H) | S=O Asymmetric Stretch | 1340 - 1350 |

Note: The values presented are typical ranges and may vary based on the specific molecular environment and sample state.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy would be effective in characterizing the symmetric vibrations of the naphthalene ring and the sulfonate groups. The symmetric stretching of the aromatic C=C bonds and the breathing modes of the naphthalene ring would produce strong and sharp signals, providing a detailed fingerprint of the molecule's core structure.

Electronic Spectroscopy of this compound Systems

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. This provides information on the electronic structure and photophysical properties of the compound.

UV-Vis spectroscopy is a key technique for studying compounds with chromophores, such as the aromatic naphthalene system in this compound. The absorption of UV radiation excites electrons from lower-energy π orbitals to higher-energy π* orbitals. The resulting spectrum is characterized by one or more absorption maxima (λmax). For naphthalenic systems, these transitions typically occur in the UV region. Related sulfonated aromatic compounds are known to absorb below 300 nm. nih.gov The presence of the amino group (-NH₂) as an auxochrome is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted naphthalene-1,5-disulfonic acid.

Table 2: Expected UV-Visible Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax Region (nm) |

|---|

Note: The exact λmax is dependent on the solvent and pH of the medium.

Naphthalene derivatives are well-known for their fluorescent properties. Following absorption of light, the excited molecule can relax by emitting a photon, a process known as fluorescence. The luminescent properties of this compound are influenced by its naphthalene core and the attached functional groups. Organic salts derived from naphthalene-1,5-disulfonic acid have been shown to exhibit luminescent emission maxima between 423 nm and 438 nm. acs.org

The position of the amino group on the naphthalene ring significantly affects the photophysical properties. rsc.org For instance, the fluorescence spectra of 3-amino and 4-amino-1,8-naphthalimides are strongly dependent on solvent polarity, showing large Stokes shifts, whereas the 2-amino derivative is less sensitive. rsc.org In the solid state, these compounds tend to display red-shifted fluorescence emission compared to their behavior in solution. rsc.org It is therefore expected that this compound will exhibit fluorescence, with its emission characteristics being modulated by the solvent environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and Related Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. encyclopedia.pub

For this compound, the ¹H NMR spectrum would show distinct signals for each of the non-equivalent aromatic protons on the naphthalene ring. The chemical shifts of these protons are influenced by the electron-donating amino group and the electron-withdrawing sulfonic acid groups. The amino group tends to shield adjacent protons (shifting them upfield), while the sulfonic acid groups deshield them (shifting them downfield).

The ¹³C NMR spectrum provides information on the carbon skeleton. nih.gov Each unique carbon atom in the this compound molecule gives a distinct signal. The chemical shifts of the carbons are also affected by the attached functional groups, with carbons bonded to the electronegative oxygen and nitrogen atoms appearing at lower fields. Advanced 2D NMR techniques, such as HSQC and HMBC, can be used to correlate proton and carbon signals, allowing for an unambiguous assignment of the entire molecular structure. encyclopedia.pubnih.gov

Table 3: Summary of NMR Spectroscopy Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |

|---|---|---|

| ¹H | 7.0 - 9.0 | Signals for aromatic protons, splitting patterns determined by coupling between adjacent protons. |

Note: Data is based on typical values for substituted naphthalenes. Specific shifts are available in spectral databases such as PubChem. nih.gov

Mass Spectrometric Analysis of this compound and Metabolites

Mass spectrometry (MS) is a critical technique for the characterization of this compound and its metabolites. Coupled with liquid chromatography (LC-MS), it allows for the separation and identification of the parent compound and its biotransformation products in complex biological matrices. nih.govuab.edu

In electrospray ionization (ESI) mass spectrometry, this compound, with a molecular weight of 303.3 g/mol , typically forms a deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 301.98 in negative ion mode. nih.gov Tandem mass spectrometry (MS/MS) experiments are then used to induce fragmentation of this precursor ion, providing structural information.

Common fragmentation patterns for aminonaphthalenesulfonic acids involve the loss of the sulfonic acid groups. The fragmentation of the [M-H]⁻ ion of this compound would be expected to show characteristic losses of SO₃ (80 Da) or HSO₃⁻ (81 Da). The presence of the amino group also influences fragmentation, often leading to cleavages within the naphthalene ring system. libretexts.orgwhitman.edu For amino acids and related compounds, characteristic losses also include water [M+H - H₂O]⁺ and ammonia [M+H - NH₃]⁺ in positive ion mode. researchgate.netnih.gov

Metabolite identification relies on detecting mass shifts in the parent molecule corresponding to common metabolic reactions, such as hydroxylation (+16 Da), glucuronidation (+176 Da), or sulfation (+80 Da). nih.gov By comparing the fragmentation patterns of the metabolites to the parent compound, the site of modification can often be determined. Stable isotope labeling, where a heavy isotope-labeled version of the compound is used, can aid in distinguishing metabolites from background matrix ions. nih.govtmiclinode.com

Table 1: Key Mass Spectrometric Data for this compound

| Property | Value | Ionization Mode | Reference |

| Molecular Formula | C₁₀H₉NO₆S₂ | N/A | nih.gov |

| Monoisotopic Mass | 302.9871 Da | N/A | nih.gov |

| Precursor Ion (m/z) | 301.9798 | ESI-Negative | |

| Adduct | [M-H]⁻ | ESI-Negative |

Note: This interactive table is based on available data for the specified compound.

X-ray Diffraction Studies of this compound Salts and Assemblies

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a specific crystal structure for this compound was not found in the provided search results, studies on related naphthalene-based compounds demonstrate the power of this technique. For instance, structural analysis of a naphthalene-based platform decorated with a boryl and a carbenium unit revealed a B-C bond of 1.793(8) Å upon reduction, confirming the formation of a covalent bond. acs.orgacs.org

In the context of this compound, X-ray diffraction studies of its salts would reveal precise information on:

Molecular Conformation: The planarity of the naphthalene ring and the orientation of the amino and disulfonic acid substituents.

Bond Lengths and Angles: Providing experimental validation for computational models.

Intermolecular Interactions: Detailing the hydrogen bonding networks involving the sulfonate and amino groups, as well as π-π stacking interactions between naphthalene rings. These interactions are crucial for understanding the solid-state packing and material properties.

Computational methods like Density Functional Theory (DFT) are often used to complement experimental X-ray data by optimizing molecular geometries in the gas phase for comparison with the solid-state crystal structure. samipubco.com

Quantum Chemical and Molecular Modeling of this compound

Computational chemistry provides profound insights into the electronic structure and reactivity of molecules, complementing experimental findings.

DFT is a widely used computational method to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can be employed to determine its optimized molecular geometry. nih.govirjweb.com These calculations provide the most stable three-dimensional arrangement of the atoms by minimizing the total electronic energy. The results include precise bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comresearchgate.net It is invaluable for predicting reactivity and intermolecular interactions. The MEP map is color-coded, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.comchemrxiv.org

For this compound, the MEP map would show:

Negative Potential (Red): Concentrated around the oxygen atoms of the two sulfonate groups, making them sites for hydrogen bonding and interaction with cations.

Positive Potential (Blue): Likely located around the hydrogen atoms of the amino group and the sulfonic acid protons, indicating their role as hydrogen bond donors. The naphthalene ring itself would display a gradient of potential, influenced by the electron-donating amino group and the electron-withdrawing sulfonate groups.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.com

Table 2: Calculated Quantum Chemical Properties for Naphthalene (for comparison)

| Property | Method | Value (eV) | Reference |

| HOMO-LUMO Gap | DFT/aug-cc-pVQZ | 4.75 | samipubco.com |

Note: This interactive table provides data for the parent naphthalene molecule to serve as a baseline for understanding the effects of substitution.

Advanced Applications of 2 Amino 1,5 Naphthalenedisulfonic Acid in Scientific Research

Applications in Dye and Pigment Chemistry Research

The presence of a primary amino group allows for diazotization, a key reaction in the formation of azo compounds, which are a large and important class of colorants. The sulfonic acid groups enhance the water solubility of the molecule and its derivatives, which is crucial for their application in dyeing processes.

2-Amino-1,5-naphthalenedisulfonic acid is a vital precursor in the synthesis of reactive dyes. guidechem.comontosight.ai These dyes form a covalent bond with the substrate, such as cotton, leading to excellent wash fastness. The compound serves as a diazo component, which, after being converted to a diazonium salt, is coupled with another aromatic compound (the coupling component) to form an azo dye.

In chromophore development, the use of this compound as a diazo component has been shown to produce more bathochromic shades (a shift to longer wavelengths) compared to other intermediates like Tobias acid. chemicalbook.com This property is valuable in creating dyes with specific, deeper colors. A notable example of its application is in the synthesis of C.I. Reactive Red 195. guidechem.com The synthesis involves the reaction of a condensate of cyanuric chloride and H-acid with a second condensate of para-ester, which then reacts with the diazonium salt of this compound. guidechem.com This process can be carried out continuously in a microchannel reactor, which offers advantages such as stable and continuous reaction, simple operation, and a short production cycle. guidechem.com

Below is a table summarizing some of the reactive dyes synthesized using this compound:

| C.I. Name | Color | Coupling Component (Example) |

| Reactive Orange 4 | Orange | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid |

| Reactive Orange 13 | Orange | 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid |

| Reactive Orange 64 | Orange | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid |

| Reactive Orange 122 | Orange | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid |

| Reactive Red 195 | Red | Second condensate of para-ester with a cyanuric chloride/H-acid condensate |

| Reactive Red 239 | Red | Not specified in the provided context |

| Reactive Yellow 37 | Yellow | Not specified in the provided context |

This table is based on data from multiple sources. chemicalbook.comdyestuffintermediates.com

Beyond dyes, this compound is also employed in the formulation of organic pigments. guidechem.com A specific example is the preparation of C.I. Pigment Red 49:1. guidechem.com In this process, this compound acts as the second diazo component. The synthesis involves the preparation of a diazo liquid from this compound, which is then coupled with 2-hydroxy-3-naphthoic acid. guidechem.com The subsequent steps include a lake formation reaction with aluminum chloride. guidechem.com The inclusion of a polyoxyalkylene amine pigment modifier in this process has been shown to result in a pigment with lower viscosity, higher tinting power, and greater gloss. guidechem.com

The coloration mechanism in these applications is based on the formation of an extended conjugated system, the azo chromophore (-N=N-), which absorbs light in the visible spectrum. The specific color is determined by the electronic properties of the aromatic rings and the various substituents attached to them. The sulfonic acid groups, while primarily for solubility, can also influence the electronic structure and thus the final color.

Contributions to Material Science Research

The reactivity and functional groups of this compound also make it a valuable component in the development of new materials with tailored properties.

While direct synthesis of surfactants from this compound is not extensively detailed in the provided search results, its chemical nature lends itself to such applications. The molecule possesses both a hydrophobic naphthalene (B1677914) core and hydrophilic sulfonic acid groups, which are key features of amphiphilic molecules and surfactants. In the synthesis of C.I. Pigment Red 49:1, a non-ionic surfactant is added during the process, highlighting the importance of surface-active agents in pigment preparation. guidechem.com The structural characteristics of this compound suggest its potential as a starting material for novel anionic surfactants, where the amino group could be functionalized to further tune its amphiphilic properties.

A significant application of this compound in material science is in the development of composite materials. One area of research involves its use in creating UV absorbing materials. guidechem.com A supramolecular structure of 2-naphthylamine-1,5-disulfonic acid has been intercalated into the layers of a zinc-aluminum layered double hydroxide (B78521) (LDH). guidechem.com This is achieved through an ion-exchange method, where the nitrate (B79036) ions in the precursor LDH are replaced by the organic acid. The resulting composite material, with the formula Zn²⁺₁₋ₓAl³⁺ₓ(OH)₂⁽²⁻ˣ⁾/₂·mH₂O, exhibits a well-ordered crystal phase structure and demonstrates excellent performance as a UV absorber. guidechem.com

The ability of this compound to participate in non-covalent interactions makes it a candidate for research in supramolecular chemistry. The formation of the intercalated LDH material is an example of creating a supramolecular assembly. guidechem.com The design of such materials relies on the interplay of electrostatic interactions, hydrogen bonding, and other weak forces to organize molecules into a larger, functional structure.

In the broader context of organic framework design, molecules with multiple functional groups like this compound are of interest. While the provided information does not directly link it to the synthesis of Metal-Organic Frameworks (MOFs), the principles of MOF design involve the use of organic linkers (ligands) that coordinate with metal ions to form extended porous structures. The amino and sulfonic acid groups on the naphthalene scaffold could potentially serve as coordination sites for metal ions, making it a candidate for the design of novel functional frameworks.

Corrosion Inhibition Studies

While direct and extensive research focusing exclusively on this compound as a primary corrosion inhibitor is not widely documented in publicly available literature, its chemical structure suggests a strong potential for such applications. The molecule possesses functional groups that are well-established in the field of corrosion inhibition. Aromatic amines, sulfonated compounds, and molecules with both amino and sulfonic acid groups have been extensively studied for their protective effects on various metals and alloys. mdpi.comdntb.gov.uajetir.org

The inhibitive action of such organic compounds typically involves their adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. dntb.gov.uajetir.org The amino group (-NH2) and the sulfonic acid groups (-SO3H) in this compound can act as active centers for adsorption. The nitrogen atom in the amino group and the oxygen atoms in the sulfonic acid groups possess lone pairs of electrons, which can be shared with the vacant d-orbitals of metal atoms, leading to the formation of coordinate bonds. jetir.orgnih.gov

Furthermore, the naphthalene ring, a bulky aromatic system, can provide a significant surface coverage area once adsorbed, further enhancing the protective barrier. The π-electrons of the aromatic system can also interact with the metal surface, contributing to the stability of the adsorbed film. mdpi.com Studies on related compounds, such as sulfonated aromatic polyamides, have demonstrated their effectiveness as corrosion inhibitors for metals like copper, attributed to their excellent film-forming capabilities. mdpi.com Theoretical studies using Density Functional Theory (DFT) on similar aromatic imines with sulphanilic acid have been employed to understand their inhibition efficiencies and reactive sites, correlating molecular structure with protective action. researchgate.net The presence of both an electron-donating amino group and electron-withdrawing sulfonic acid groups could lead to a mixed-type inhibition mechanism, affecting both anodic and cathodic corrosion reactions. Research on other amino acids and their derivatives has shown them to be effective, eco-friendly corrosion inhibitors for a variety of metals in different media. jetir.orgresearchgate.net

Interactive Data Table: Functional Groups of this compound and Their Role in Corrosion Inhibition

| Functional Group | Potential Role in Corrosion Inhibition | Relevant Research Findings on Similar Compounds |

| Amino Group (-NH2) | Acts as an adsorption center through the lone pair of electrons on the nitrogen atom, forming coordinate bonds with the metal surface. | Aniline and its derivatives show significant corrosion inhibition, with effectiveness depending on substituent groups. dntb.gov.ua |

| Sulfonic Acid Groups (-SO3H) | The oxygen atoms can participate in adsorption. The sulfonic acid group also enhances water solubility, which can be advantageous for application in aqueous corrosive media. | Sulfonated aromatic polyamides are effective corrosion inhibitors for copper. mdpi.com |

| Naphthalene Ring | The π-electrons of the aromatic system can interact with the metal surface, contributing to the stability of the adsorbed film. Provides large surface coverage. | Aromatic building blocks in inhibitors play a major role in their protective action. mdpi.comdntb.gov.ua |

Role in Analytical Chemistry Methodologies

Reagent and Marker Development for Chemical Analysis

This compound is a significant compound in the realm of analytical and synthetic chemistry, primarily serving as a crucial intermediate in the synthesis of various dyes and markers. ontosight.aiguidechem.comontosight.ai Its bifunctional nature, possessing both an amino group and sulfonic acid groups on a naphthalene core, allows it to be a versatile building block for creating more complex molecules with specific analytical applications.

One of the most notable applications is in the preparation of azo dyes. guidechem.com The amino group can be diazotized and then coupled with other aromatic compounds to form azo linkages (-N=N-), which are chromophores responsible for the color of these dyes. An example of its use is in the synthesis of C.I. Reactive Red 195, a widely used reactive dye. guidechem.com These dyes can, in turn, be used as reagents or indicators in various analytical techniques.

The inherent fluorescence of the naphthalene moiety suggests its potential in the development of fluorescent markers. While this compound itself may not be strongly fluorescent, it can be chemically modified to enhance its quantum yield and shift its emission wavelength for specific applications. Research has shown the synthesis of fluorescent analogues from similar naphthalenesulfonic acid derivatives. For instance, a fluorescent naphtofuran has been synthesized and coupled to the α-amino group of various amino acids to evaluate its applicability as a fluorescent marker for biomolecules. mdpi.org This demonstrates the potential of using the naphthalene core of this compound as a scaffold for creating new fluorescent probes.

Furthermore, this compound has been used to prepare supramolecular structures with unique properties. For example, it has been intercalated into layered double hydroxides to create a material with excellent ultraviolet absorption capabilities, which could be utilized as a light stabilizer in polymeric materials. guidechem.com This application, while not a direct analytical method, highlights its utility in creating materials with specific spectroscopic properties.

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography)

The analysis and purification of this compound, along with other aromatic sulfonic acid dye intermediates, are frequently accomplished using chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE) being particularly effective. upce.cz203.250.216 The separation of these highly polar and water-soluble compounds presents a challenge for traditional reversed-phase HPLC.

To achieve effective separation of aromatic sulfonic acids, modifications to the standard reversed-phase HPLC methodology are often necessary. One common approach is the use of an aqueous-methanolic mobile phase containing specific salts, such as sodium sulfate. 203.250.216 Another widely used technique is ion-pair reversed-phase chromatography. In this method, a bulky counter-ion, such as tetrabutylammonium, is added to the mobile phase. This ion pairs with the negatively charged sulfonate groups of the analyte, rendering it more hydrophobic and increasing its retention on a nonpolar stationary phase like C18. 203.250.216

For a mixture of sulfonic acids, a specialized technique known as BIST™ (Bridge Ion Separation Technology) on a cation-exchange column can be employed. This method uses a multi-charged positive buffer in a largely organic mobile phase to link the negatively charged analytes to the negatively charged column surface, allowing for their separation. sielc.comsielc.com

Capillary Zone Electrophoresis (CZE) offers a powerful alternative for the separation of these charged analytes. The separation in CZE is based on the differential migration of ions in an electric field. For complex mixtures of aromatic aminosulfonic acids, CZE with the addition of a selector, such as β-cyclodextrin, to the background electrolyte can provide superior separation compared to HPLC. 203.250.216 HPLC and CZE are often considered complementary techniques for the analysis of these types of compounds. 203.250.216

Interactive Data Table: Chromatographic Techniques for Aromatic Sulfonic Acids

| Technique | Principle | Typical Mobile/Stationary Phase or Electrolyte | Application Notes for Naphthalenesulfonic Acids |

| Reversed-Phase HPLC with Salt | Separation based on hydrophobicity, with salt modifying the interaction. | C18 stationary phase; aqueous-methanolic mobile phase with sodium sulfate. | Effective for isomeric naphthalene mono- to tetrasulfonic acids. 203.250.216 |

| Ion-Pair Reversed-Phase HPLC | An ion-pairing agent is added to the mobile phase to increase the retention of ionic analytes on a reversed-phase column. | C18 stationary phase; mobile phase containing a counter-ion like tetrabutylammonium. | Suitable for separating various aromatic aminosulfonic acids. 203.250.216 |

| BIST™ (Bridge Ion Separation Technology) | Uses a multi-charged buffer to bridge analytes to a column of the same charge. | Cation-exchange column; organic mobile phase with a multi-charged positive buffer. | Can separate various sulfonic acids. sielc.comsielc.com |

| Capillary Zone Electrophoresis (CZE) | Separation based on the electrophoretic mobility of ions in an electric field. | Fused silica (B1680970) capillary; background electrolyte, often with additives like β-cyclodextrin. | Offers better separation for some aromatic aminosulfonic acids compared to HPLC. 203.250.216 |

Electrochemical Sensor Development and Performance

The direct application of this compound in the development of electrochemical sensors is not prominently featured in existing research literature. However, the electrochemical properties of amino-substituted naphthalene compounds have been investigated, suggesting the potential for developing sensors based on these structures. nih.gov Electrochemical sensors are devices that convert a chemical interaction into a measurable electrical signal, and they are widely used for their sensitivity, selectivity, and low cost. mdpi.commdpi.com

Research has been conducted on the electrochemical detection of various amino-substituted naphthalene compounds based on their interaction with hairpin DNA immobilized on gold electrodes. nih.gov In these studies, the interaction of the compounds with the DNA leads to a change in the charge transfer resistance, which can be measured by electrochemical impedance spectroscopy (EIS). The sensitivity of such sensors can reach the nano-molar level. nih.gov While this compound was not among the compounds tested, its amino-naphthalene structure suggests it could potentially interact with biological molecules like DNA, which could be exploited in a biosensor format.

The development of electrochemical sensors often involves modifying the electrode surface with materials that can specifically interact with the analyte or catalyze an electrochemical reaction. The amino and sulfonic acid groups of this compound could be used to immobilize it onto an electrode surface, either through covalent bonding or electrostatic interactions. The modified electrode could then potentially be used to detect other species that interact with the immobilized molecule.

Given the lack of direct research, the potential of this compound in this field remains speculative. Future research could explore its electrochemical behavior and its utility in constructing novel sensors, possibly for the detection of metal ions, given the chelating potential of its functional groups, or in biosensors, leveraging its aromatic structure for interactions with biomolecules.

Investigations in Biological and Biomedical Research

Evaluation of Antioxidant Properties

There is a lack of specific studies evaluating the antioxidant properties of this compound. However, the antioxidant potential of various naphthalenedisulfonic acid and other naphthalene derivatives has been investigated, providing a basis for inferring the potential activity of this compound. ontosight.aiontosight.aidergipark.org.tr Antioxidants are molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals, which in turn can damage cells.

Research on other naphthalenedisulfonic acid derivatives has indicated that the presence of certain functional groups can impart antioxidant activity. For instance, the presence of hydroxy and azo groups in some 2,7-naphthalenedisulfonic acid derivatives is thought to contribute to their ability to scavenge free radicals. ontosight.ai Similarly, studies on naphthalimide derivatives have shown that the introduction of an amino group can significantly enhance antioxidant capacity. dergipark.org.tr This suggests that the amino group in this compound could contribute to potential antioxidant properties.

The mechanism of antioxidant action for many phenolic and amino-substituted aromatic compounds involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. The resulting radical from the antioxidant molecule is generally more stable and less reactive due to resonance delocalization. The naphthalene ring system in this compound could potentially stabilize a radical formed on the amino group through resonance.

While these inferences can be drawn from related compounds, experimental validation through established antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, would be necessary to confirm and quantify the antioxidant properties of this compound.

Exploration of Potential Biological Activities and Mechanisms

The scientific exploration of this compound and its derivatives has revealed promising potential for biological activity, particularly in the realm of antiviral research. Spectroscopic analysis and molecular docking studies of the related compound, 2-amino-1-naphthalenesulfonic acid, have suggested that it may possess antiviral properties. spectroscopyonline.com These computational studies provide a theoretical framework for understanding how this class of molecules might interact with biological targets. spectroscopyonline.com

The primary mechanism of interest for naphthalenedisulfonic acid derivatives in an antiviral context appears to be the inhibition of viral replication. nih.govnih.gov Research into the anti-HIV activity of these compounds suggests that they may interfere with key viral processes. For instance, some derivatives have been shown to inhibit HIV-1 reverse transcriptase (RT), an enzyme crucial for the virus to convert its RNA genome into DNA. nih.gov By blocking this enzyme, the virus is unable to replicate within the host cell.

Furthermore, studies have indicated that certain naphthalenedisulfonic acid analogs can inhibit virus-induced cytopathogenicity and the formation of syncytia, which are large, multinucleated cells that result from the fusion of HIV-infected cells with uninfected cells. nih.govnih.gov This suggests that these compounds may also interfere with the viral entry and cell-to-cell transmission processes. The structure-activity relationship appears to be a key factor, with bis(naphthalenedisulfonic acid) derivatives showing particularly significant suppression of HIV-1 antigen expression. nih.gov

Development as Probes or Markers in Biological Systems

While direct studies on the use of this compound as a biological probe are not extensively documented, the inherent fluorescent properties of the naphthalenesulfonate scaffold suggest a strong potential for such applications. Structurally similar compounds, such as 8-anilino-1-naphthalenesulfonic acid (ANS), are widely utilized as fluorescent probes in the study of proteins. nih.gov ANS exhibits low fluorescence in aqueous environments but becomes highly fluorescent upon binding to hydrophobic regions on the surface of proteins, making it a valuable tool for investigating protein conformation and binding sites. nih.gov

Given that this compound shares the same core naphthalenesulfonate structure, it is plausible that it could be developed into a fluorescent probe for similar purposes. The amino and sulfonic acid groups on the naphthalene ring could potentially be modified to enhance its specificity for particular biological targets or to tune its fluorescent properties. The development of such probes would be valuable for studying protein dynamics, enzyme activity, and other cellular processes in real-time.

Antiviral Agent Research

Research into the antiviral properties of naphthalenedisulfonic acid derivatives has yielded significant findings, particularly in the context of anti-HIV agents. nih.govnih.gov A notable discovery in this area is the potent anti-HIV-1 activity of a bis(naphthalenedisulfonic acid) derivative. nih.gov This compound demonstrated a remarkable ability to suppress the expression of HIV-1 antigens, including p17 and p24, at concentrations that were non-toxic to the host cells. nih.gov

The table below summarizes the key findings related to the anti-HIV activity of a bis(naphthalenedisulfonic acid) derivative:

| Assay | Inhibition at 20 µg/ml |

| p17 Antigen Expression | 95% |

| p24 Antigen Expression | 94% |

| Syncytia Formation | 82% |

These findings highlight the potential of this class of compounds as leads for the development of new anti-HIV therapies. nih.gov The mechanism of action is thought to involve the inhibition of viral replication, potentially through the targeting of viral enzymes like reverse transcriptase or by interfering with viral entry into host cells. nih.gov The structure-activity relationship is a critical aspect of this research, with the bis configuration of the naphthalenedisulfonic acid moiety appearing to be particularly effective. nih.gov

Interactions with Biological Macromolecules (e.g., proteins, enzymes)

The potential for this compound and its derivatives to interact with biological macromolecules is a key area of interest, underpinning their potential biological activities. Molecular docking studies of the related 2-amino-1-naphthalenesulfonic acid have suggested possible interactions with amino acid residues, providing a computational basis for their binding to proteins. spectroscopyonline.com

The well-established use of the structurally similar compound, 8-anilino-1-naphthalenesulfonic acid (ANS), as a fluorescent probe for protein studies further supports the notion that naphthalenesulfonic acids can bind to proteins. nih.gov ANS is known to interact with the hydrophobic pockets on the surface of proteins, leading to a significant increase in its fluorescence. nih.gov This interaction is primarily non-covalent and is driven by hydrophobic and electrostatic forces.

Given these precedents, it is reasonable to hypothesize that this compound could also interact with proteins and enzymes. The presence of both an amino group and two sulfonic acid groups provides sites for potential hydrogen bonding and electrostatic interactions with the amino acid side chains of a protein. Such interactions could lead to the inhibition of enzyme activity or the modulation of protein function, which could be the basis for its observed and potential biological effects.

Environmental Chemistry and Remediation Studies

Biodegradability and Environmental Fate Investigations

The environmental fate of sulfonated aromatic compounds, including this compound, is of significant interest due to their widespread use in industrial processes such as dye synthesis. While some naphthalenesulfonates are considered to be persistent in the environment, research has shown that microbial degradation of certain aminonaphthalenesulfonates is possible. nih.govoup.comd-nb.info

Studies have identified bacterial communities, including strains of Pseudomonas, that are capable of degrading aminonaphthalene-2-sulfonates. nih.gov In some cases, a mutualistic interaction between different bacterial strains is required for the complete degradation of these compounds. nih.gov One strain may initiate the conversion of the aminonaphthalenesulfonate into an intermediate, which is then further broken down by another member of the microbial community. nih.gov

The degradation process can involve the initial conversion of the aminonaphthalenesulfonate into an aminosalicylate through a regioselective attack on the naphthalene skeleton. nih.gov The ability of microorganisms to utilize these compounds as a source of carbon and energy is a key factor in their biodegradation. d-nb.info However, the stability and efficacy of degradation can be dependent on the composition of the microbial culture, with mixed cultures often showing more robust and complete degradation. oup.com

| Microorganism Type | Degradation Capability | Key Findings |

| Mixed bacterial community | Degradation of 6-aminonaphthalene-2-sulfonic acid | Mutualistic interaction between Pseudomonas strains for complete degradation. nih.gov |

| Mixed bacterial culture | Degradation of 6-aminonaphthalene-2-sulphonic acid | A stable mixed culture of eleven strains from Flavobacterium, Bacillus, and Pseudomonas genera was effective. oup.com |

| Pseudomonas sp. | Desulfonation of substituted naphthalenesulfonates | Can utilize various sulfonated aromatic compounds as a sole sulfur source. d-nb.info |

Advanced Oxidation Processes for Degradation (e.g., UV-photolysis)

Advanced oxidation processes (AOPs) represent a promising approach for the degradation of persistent organic pollutants like this compound. These processes rely on the generation of highly reactive hydroxyl radicals that can non-selectively oxidize a wide range of organic compounds.

Studies on the closely related compound, 1,5-naphthalenedisulfonic acid (NDS), have demonstrated the effectiveness of UV-photolysis in the presence of hydrogen peroxide (H₂O₂). nih.gov The combination of UV irradiation and H₂O₂ leads to the progressive degradation of NDS, converting it into more biodegradable and non-toxic species. nih.gov The degradation was found to be efficient only when both UV light and H₂O₂ were present. nih.gov

Another effective AOP for the degradation of naphthalenesulfonates is photocatalysis using titanium dioxide (TiO₂). nih.gov In this process, UV irradiation of TiO₂ particles generates electron-hole pairs, which in turn produce hydroxyl radicals. The photocatalytic degradation of NDS has been shown to proceed through initial hydroxylation of the naphthalene ring, followed by desulfonation and eventual ring fission to produce smaller organic molecules. nih.gov The rate of degradation in photocatalytic processes can be influenced by factors such as the degree of sulfonation, with a general trend of slower degradation for more highly sulfonated compounds. unito.it

| Advanced Oxidation Process | Key Parameters | Outcome for 1,5-naphthalenedisulfonic acid |

| UV-photolysis with H₂O₂ | UV irradiation, presence of H₂O₂ | Efficient and progressive degradation into more biodegradable and non-toxic species. nih.gov |

| Photocatalysis with TiO₂ | UV irradiation, TiO₂ catalyst | Degradation via hydroxylation, desulfonation, and ring fission. nih.gov |

Adsorption and Removal from Contaminated Media

The removal of naphthalenedisulfonic acids from aqueous environments is a significant area of research due to their potential environmental impact. While direct studies on the adsorption of this compound are limited, research on structurally similar compounds provides valuable insights into the potential mechanisms and effective adsorbents for its removal from contaminated media.

Studies have focused on compounds like 1,5-naphthalenedisulfonic acid (NDS) and 2-naphthalenesulfonic acid (NSA), which share the same naphthalenedisulfonic backbone. Porous metal-organic frameworks (MOFs) have been investigated for their adsorption capabilities. For instance, MIL-101 and its derivatives, MIL-101-NH2 and MIL-101-SO3H, have been studied for their performance in adsorbing NDS and NSA. The introduction of amino groups (-NH2) into the MOF structure was found to enhance adsorption capacity through improved H-bond and electrostatic interactions. researchgate.net MIL-101-NH2 exhibited a more significant adsorption capacity for NDS (188.1 mg g–1) compared to other common adsorbents. researchgate.net

The efficiency of adsorption is often influenced by the pH of the solution. For 2-NSA, the optimal adsorption was observed at a pH of 2.8. researchgate.net The process of adsorption can often be described by various isotherm models, such as Langmuir, Freundlich, Redlich–Peterson, and Temkin, which help in understanding the adsorbent-adsorbate interactions. Thermodynamic analyses of 2-NSA adsorption have indicated that the process can be spontaneous and exothermic. researchgate.net

The presence of other ions, such as sulfates (Na2SO4), can dramatically decrease the adsorption capacity of resins for compounds like 2-naphthalenesulfonic acid. researchgate.net This highlights the competitive nature of adsorption processes in complex industrial effluents.

Below is a table summarizing the adsorption capacities of different adsorbents for related naphthalenesulfonic acid compounds.

| Adsorbent | Target Compound | Adsorption Capacity (mg g⁻¹) | Optimal pH | Reference |

| MIL-101-NH2 | 1,5-naphthalenedisulfonic acid (NDS) | 188.1 | Not Specified | researchgate.net |

| MIL-101-NH2 | 2-naphthalenesulfonic acid (NSA) | 285.0 | Not Specified | researchgate.net |

| Fe-D301 Resin | 2-naphthalenesulfonic acid (NSA) | Not Specified | 2.8 | researchgate.net |

| N201 Resin | 2-naphthalenesulfonic acid (NSA) | Not Specified | 2.4 | researchgate.net |

This table presents data for compounds structurally related to this compound to provide insight into potential adsorption behaviors.

Challenges and Future Perspectives in 2 Amino 1,5 Naphthalenedisulfonic Acid Research

Methodological Challenges in Synthesis and Analysis

The production and characterization of 2-amino-1,5-naphthalenedisulfonic acid present several methodological challenges that researchers and manufacturers must navigate to ensure high purity and yield.

Synthesis Challenges: The primary route to this compound is the sulfonation of 2-aminonaphthalene-1-sulfonic acid (Tobias acid) using fuming sulfuric acid (oleum). A significant challenge in this process is controlling the reaction conditions to minimize the formation of byproducts and achieve high selectivity. The harsh acidic environment and reaction temperatures can lead to unwanted isomers or decomposition products.

A major difficulty arises during product isolation. Precipitating the compound from the reaction mixture as a free acid often results in a product contaminated with considerable amounts of sulfuric acid (15-20% by weight) and other impurities. d-nb.info Washing with water to remove the excess acid can lead to substantial yield losses due to the compound's solubility. d-nb.info To address this, methods for preparing a salt-free version have been developed, involving steps like sulfonation, refining of the sulfonation solution, acid eduction, cooling, and centrifugation to improve product purity and yield.

Analytical Challenges: The quantitative and qualitative analysis of this compound is complicated by its chemical nature. As a multi-charged, highly polar molecule, it exhibits poor retention and significant peak tailing on standard reverse-phase High-Performance Liquid Chromatography (HPLC) columns. sielc.com This makes accurate quantification and impurity profiling difficult.

To overcome these issues, specialized analytical techniques have been developed. One effective approach is the use of mixed-mode chromatography or dedicated ion-exchange columns. For instance, the BIST™ A column, a cation-exchange column, can be used with a multi-charged positive buffer. This buffer acts as a bridge, linking the negatively charged analyte to the negatively charged column surface, allowing for effective retention and improved peak shape. sielc.comresearchgate.net Such methods are crucial for quality control in industrial production.

| Challenge Area | Specific Difficulties | Innovative Solutions |

| Synthesis | - Formation of byproducts and isomers. - Co-precipitation with sulfuric acid. - Product loss during purification washes. | - Controlled reaction conditions (temperature, time). - Salt-free preparation methods involving refining and controlled precipitation. |